2-(Pyridin-3-yl)ethenamine
Description
2-(Pyridin-3-yl)ethenamine is an organic compound characterized by an ethenamine (vinylamine) backbone substituted at the 2-position with a pyridin-3-yl group. The ethenamine moiety consists of a conjugated double bond (C=C) adjacent to an amine group (-NH₂), enabling resonance stabilization and influencing its electronic properties.
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(E)-2-pyridin-3-ylethenamine |
InChI |
InChI=1S/C7H8N2/c8-4-3-7-2-1-5-9-6-7/h1-6H,8H2/b4-3+ |
InChI Key |
LCTZAVXIVLCKMH-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/N |
Canonical SMILES |
C1=CC(=CN=C1)C=CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)ethenamine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method is the reaction of 3-bromopyridine with ethylamine under basic conditions, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of 2-(Pyridin-3-yl)ethenamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)ethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenamine group to an ethylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-(Pyridin-3-yl)ethylamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)ethenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)ethenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares 2-(pyridin-3-yl)ethenamine with key analogs, emphasizing substituent-driven differences:
Key Observations:
Stereochemistry : The (Z)-configuration is common in ethenamine derivatives, as seen in indole- and thiophene-substituted analogs, due to steric and electronic preferences during synthesis .
Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce amine basicity and alter reactivity in electrophilic substitutions. Conversely, electron-donating groups (e.g., thiophene in ) enhance conjugation.
Synthetic Yields : Reaction conditions significantly impact yields. For example, (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine achieves optimal yield (87%) at 0.25 M concentration, highlighting solvent and concentration dependencies .
Reactivity and Stability
- Ethenamine vs. Ethanamine : The unsaturated ethenamine backbone allows resonance stabilization, reducing nucleophilicity compared to saturated ethanamine derivatives .
- Nitro-Substituted Derivatives : N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine’s nitro group facilitates participation in reduction and cyclization reactions, common in nitroarene chemistry .
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